(4-nitrophenyl)methyl N-[1-[[1-(cyclopentanecarbonyl)-4-hydroxy-4-phenylpyrrolidin-3-yl]methyl]piperidin-4-yl]-N-prop-2-enylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nifeviroc is a small molecule compound that functions as a CCR5 antagonist. It is primarily used as an entry inhibitor for the treatment of HIV type-1 infection. By blocking the CCR5 receptor, nifeviroc prevents the HIV virus from entering and infecting human cells .
準備方法
Synthetic Routes and Reaction Conditions
Nifeviroc is synthesized through a multi-step process involving several key intermediates. The synthesis begins with the preparation of a pyrrolidine derivative, which is then coupled with a piperidine derivative. The final product is obtained through a series of purification steps, including crystallization and chromatography .
Industrial Production Methods
Industrial production of nifeviroc involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
化学反応の分析
Types of Reactions
Nifeviroc undergoes various chemical reactions, including:
Oxidation: Nifeviroc can be oxidized to form different oxidation states, which may affect its biological activity.
Reduction: Reduction reactions can be used to modify the functional groups on nifeviroc, potentially altering its pharmacokinetic properties.
Common Reagents and Conditions
Common reagents used in the reactions involving nifeviroc include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Typical reaction conditions involve controlled temperatures, pH levels, and solvent systems to ensure optimal reaction outcomes.
Major Products Formed
The major products formed from these reactions include various derivatives of nifeviroc with modified functional groups. These derivatives are often tested for improved biological activity and reduced toxicity.
科学的研究の応用
Nifeviroc has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of CCR5 antagonists on chemical reactions and molecular interactions.
Biology: Investigated for its role in blocking the CCR5 receptor and preventing HIV entry into cells.
Medicine: Explored as a potential therapeutic agent for HIV treatment, with ongoing research into its efficacy and safety.
Industry: Utilized in the development of new antiviral drugs and formulations, including microemulsions and hydrogels for controlled drug delivery .
作用機序
Nifeviroc exerts its effects by binding to the CCR5 receptor on the surface of human cells. This binding prevents the HIV virus from attaching to the receptor, thereby blocking its entry into the cell. The molecular targets involved include the transmembrane pocket and extracellular loop 2 (ECL2) region of the CCR5 receptor .
類似化合物との比較
Nifeviroc is compared with other CCR5 antagonists such as maraviroc and TAK-779. While all these compounds share a similar mechanism of action, nifeviroc is unique in its specific binding configuration and enhanced potency against a diverse group of HIV-1 strains. Similar compounds include:
Maraviroc: Another CCR5 antagonist used for HIV treatment.
TAK-779: A CCR5 antagonist with a different binding profile.
TD-0680: A novel CCR5 antagonist with enhanced potency and a unique mechanism of action .
特性
IUPAC Name |
(4-nitrophenyl)methyl N-[1-[[1-(cyclopentanecarbonyl)-4-hydroxy-4-phenylpyrrolidin-3-yl]methyl]piperidin-4-yl]-N-prop-2-enylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H42N4O6/c1-2-18-36(32(39)43-23-25-12-14-30(15-13-25)37(41)42)29-16-19-34(20-17-29)21-28-22-35(31(38)26-8-6-7-9-26)24-33(28,40)27-10-4-3-5-11-27/h2-5,10-15,26,28-29,40H,1,6-9,16-24H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSKQYZFEVKYDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(C1CCN(CC1)CC2CN(CC2(C3=CC=CC=C3)O)C(=O)C4CCCC4)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H42N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。